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molecular formula C7H4ClN3O2 B1371904 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 918519-53-6

4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1371904
M. Wt: 197.58 g/mol
InChI Key: KCCXAUDAHDKANR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221813B2

Procedure details

Into concentrated sulfuric acid (150 mL) was added 4-chloro-1H-pyrrolo[2,3-b]pyridine (50.0 g) in portions while maintaining the internal temperature of the mixture below 10° C. (Note: exothermic upon addition). A mixture of concentrated nitric acid (30.0 mL) and concentrated sulfuric acid (60.0 mL) was added slowly while maintaining the internal temperature of the mixture below 10° C. (Note: exothermic upon addition). The reaction mixture was stirred at 0° C. for 30 min. Cold water (750 mL) was added slowly while maintaining the internal temperature below 20° C. (Note: exothermic upon addition). The resulting solid was collected by filtration and washed with a pH 7 buffer solution, water, and then acetonitrile. The product was collected by filtration and dried in a vacuum oven at 50° C. overnight to give the 52 g (92% yield) of 4-chloro-3-nitro-1H-pyrrolo[2,3-b]pyridine as an light yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 13.5 (s, 1H), 8.91 (s, 1H), 8.36 (d, J=5.2 Hz, 1H), 7.50 (d, J=5.2 Hz, 1H). 13C NMR (75 MHz, DMSO-d6) δ 148.0, 145.7, 134.7, 132.5, 127.2, 120.9, 110.0. HRMS calcd. For C7H3ClN3O2 [M-H]−: 199.9919, found 199.9921.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[Cl:6][C:7]1[CH:12]=[CH:11][N:10]=[C:9]2[NH:13][CH:14]=[CH:15][C:8]=12.[N+:16]([O-])([OH:18])=[O:17]>O>[Cl:6][C:7]1[CH:12]=[CH:11][N:10]=[C:9]2[NH:13][CH:14]=[C:15]([N+:16]([O-:18])=[O:17])[C:8]=12

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 g
Type
reactant
Smiles
ClC1=C2C(=NC=C1)NC=C2
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
60 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
750 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
ADDITION
Type
ADDITION
Details
the internal temperature of the mixture below 10° C. (Note: exothermic upon addition)
ADDITION
Type
ADDITION
Details
was added slowly
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
ADDITION
Type
ADDITION
Details
the internal temperature of the mixture below 10° C. (Note: exothermic upon addition)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining
ADDITION
Type
ADDITION
Details
the internal temperature below 20° C. (Note: exothermic upon addition)
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with a pH 7 buffer solution, water
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)NC=C2[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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